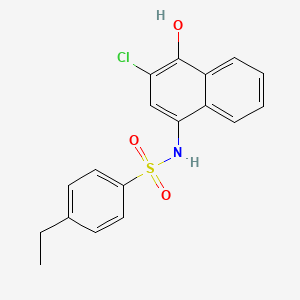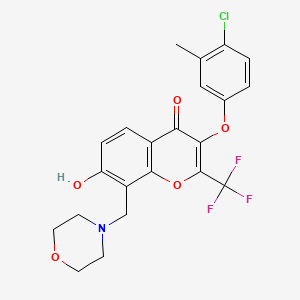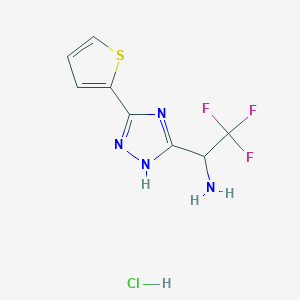
2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene, a triazole, and a trifluoroethylamine group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The trifluoroethylamine group would likely impart a degree of polarity to the molecule, while the thiophene and triazole groups are aromatic and would contribute to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroethylamine group could make the compound somewhat polar, affecting its solubility in various solvents .Applications De Recherche Scientifique
Biomaterials Development
The related compound 2,2,2-trifluoroethanol has been shown to induce self-assembly in peptides, leading to different surface morphologies . EN300-6478567 could potentially be used to explore new biomaterials with unique properties, such as self-healing materials or scaffolds for tissue engineering.
Fluorinated Building Blocks
Fluorinated compounds are of great interest in medicinal chemistry due to their ability to modulate the biological activity of molecules . EN300-6478567 can serve as a fluorinated building block, introducing trifluoromethyl groups into drug candidates to improve their pharmacokinetic properties.
Peptide Research
The compound’s ability to interact with peptides and influence their conformation could be leveraged in peptide research . It may help in studying peptide folding, stability, and interactions with other molecules, which is vital for understanding protein function and designing peptide-based drugs.
Material Science
In material science, EN300-6478567 could be used to modify the surface properties of materials . Its application might lead to the development of materials with altered hydrophobicity, which can be useful in creating coatings or additives that provide resistance to water or other substances.
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-triazole ring, such as en300-6478567, are known to bind to the iron in the heme moiety of cyp-450 .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in EN300-6478567 likely bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity. Furthermore, the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can affect its interaction with its targets.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to interact with cyp-450 , an enzyme involved in the metabolism of many drugs and endogenous compounds. Therefore, EN300-6478567 could potentially affect various metabolic pathways involving CYP-450.
Pharmacokinetics
The presence of a 1,2,4-triazole moiety can influence the pharmacokinetic properties of the compound . For instance, it can improve the compound’s physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Given its potential interaction with cyp-450 , it could influence the metabolism of various endogenous compounds and drugs, potentially leading to various cellular effects.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4S.ClH/c9-8(10,11)5(12)7-13-6(14-15-7)4-2-1-3-16-4;/h1-3,5H,12H2,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJQWVIUHHXITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)
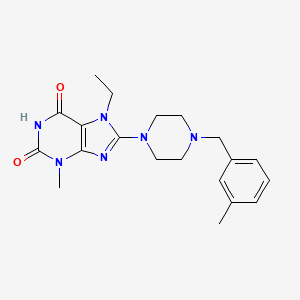
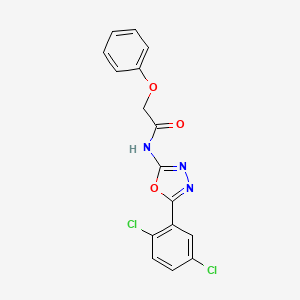
![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)
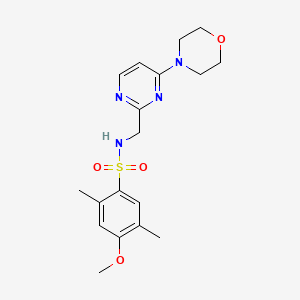
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)
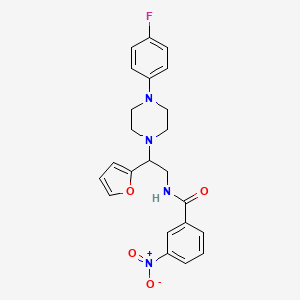
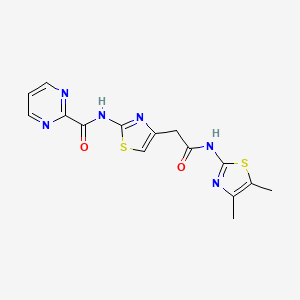
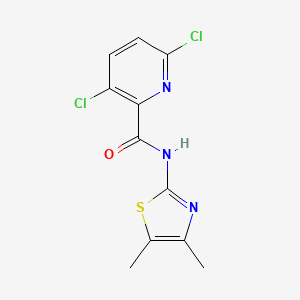
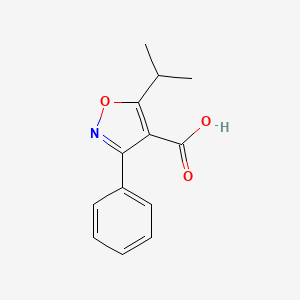
![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)
